molecular formula C5H9BrO2 B043116 2-(2-Bromoethyl)-1,3-dioxolane CAS No. 18742-02-4

2-(2-Bromoethyl)-1,3-dioxolane

Cat. No. B043116
CAS RN: 18742-02-4
M. Wt: 181.03 g/mol
InChI Key: GGZQLTVZPOGLCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Bromoethyl)-1,3-dioxolane involves several steps, starting from basic reagents such as 4-hydroxy-2-butanone and ethylene glycol. A notable method includes the use of a weak acid catalyst and ethyl acetate as the reaction solvent, leading to the formation of 2-methyl-1,3-dioxolane-2-ethanol, which upon bromination with dibromotriphenylphosphorane yields 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane with a significant isolated yield (Petroski, 2002).

Scientific Research Applications

  • It is used in the synthesis of ketomethylene analogues of peptides (Johnson & Miller, 2009).

  • The compound finds application in radical vinylation of dioxolanes and N-acylpyrrolidines (Kippo et al., 2014).

  • Chiral 2-(2-bromobenzyl)-1,3-dioxolanes can control diastereoselectivity during the addition of aryllithium intermediates to acylimines, potentially leading to dihydroisoquinoline (Wünsch & Nerdinger, 1998).

  • In a study, it was shown to precipitate magnesium bromide and vinylethynylmagnesium bromide, revealing the structure of the Iotsich complex (Trofimov et al., 1966).

  • Its efficient preparation from 4-hydroxy-2-butanone and ethylene glycol makes it useful for scientific research (Petroski, 2002).

  • The synthesized 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl has potential applications in research (Xiao-qiang, 2009).

  • The dioxolane mixture from 2,3-Butanediol has potential applications as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey et al., 2016).

  • 1,3-dioxolane-terminated liquid crystals significantly increase positive dielectric anisotropy and birefringence, leading to lower threshold voltage, wider nematic range, and higher birefringence in a mixture (Chen et al., 2015).

  • Acycloguanosine, a potent antiviral agent, can be synthesized from 2-(2-Bromoethyl)-1,3-dioxolane (Robins & Hatfield, 1982).

  • The reaction of 2-ethyl-1,3-dioxolane with ethylmagnesium bromide proceeds via a transition state with oxocarbonium ion character, with reaction rates decreasing with increasing basicity of the complexing ethers (Westera et al., 1974).

Future Directions

2-(2-Bromoethyl)-1,3-dioxolane is used as a building block in organic synthesis and the polymer industry . Its future directions could involve further exploration of its potential applications in these and other fields.

properties

IUPAC Name

2-(2-bromoethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZQLTVZPOGLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172058
Record name 2-(2-Bromoethyl)-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-1,3-dioxolane

CAS RN

18742-02-4
Record name 2-(2-Bromoethyl)-1,3-dioxolane
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Record name 2-(2-Bromoethyl)-1,3-dioxolane
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Record name 2-(2-Bromoethyl)-1,3-dioxolane
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Record name 2-(2-bromoethyl)-1,3-dioxolane
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Record name 2-(2-BROMOETHYL)-1,3-DIOXOLANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
R Batheja, AK Singh - Polyhedron, 1997 - Elsevier
The nucleophile [ArTe − ] generated in situ borohydride solution of Ar 2 Te 2 , reacts with 2-(chloromethyl) tetrahydrofuran and 2-(2-bromoethyl)-1,3-dioxolane resulting in L 1 and L 2 , …
Number of citations: 12 www.sciencedirect.com
R Lamelas, A Macías, E Labisbal, MT Pereira, P Munín… - 2017 - sciforum.net
In this work we report the synthesis of an azamacrocyclic ligand with ethyldioxolane and methyl groups in trans positions and their characterization by crystallographic, NMR, IR-ATR …
Number of citations: 4 sciforum.net
RL JOHNSON, RB MILLER - International journal of peptide …, 1984 - Wiley Online Library
The Grignard reagents of 2‐(2‐bromoethyl)‐1,3‐dioxane and 2‐(2‐bromoethyl)‐1,3‐dioxolane readily reacted with the 2‐thiopyridyl ester of N‐triphenylmethyl‐l‐leucine to give the …
Number of citations: 17 onlinelibrary.wiley.com
GW Gribble, FL Switzer - Synthetic Communications, 1987 - Taylor & Francis
The Elueocarpus densiflorus indole alkaloid (±)-elaeocarpidine (1) is synthesized in five steps and 31% yield from the commercially available materials 2-(2-bromoethyl)-1,3-dioxolane, …
Number of citations: 13 www.tandfonline.com
M Johansson, O Sterner - The Journal of antibiotics, 2002 - jstage.jst.go.jp
Nature offers a wide variety of chiral compounds suitable as starting materials for the synthesis of enantiomerically pure molecules1). However, in cases when both enantiomers are …
Number of citations: 23 www.jstage.jst.go.jp
NM Carballeira, A Emiliano, A Guzmán - Chemistry and physics of lipids, 1999 - Elsevier
The Δ5,9 fatty acids (5Z,9Z)-5,9-hexadecadienoic acid, (5Z,9Z)-5,9-nonadecadienoic acid, and (5Z,9Z)-5,9-eicosadienoic acid were synthesized for the first time in four steps (9–12% …
Number of citations: 33 www.sciencedirect.com
WY Lee, YY Lee, KS Lim, YM Goo… - Bulletin of the Korean …, 1988 - pdf.lookchemmall.com
Racemic nuciferal (1) and nuciferol (2), the terpenic natural perfumeries, have been synthesized by a simple procedure. The benzylic halide 6, 1-(1-chloroethyl)-4-methylbenzene, was …
Number of citations: 3 pdf.lookchemmall.com
N Fleury-Bregeot, D Oehlrich, F Rombouts… - Organic …, 2013 - ACS Publications
A robust and efficient protocol for the introduction of the dioxolanylethyl moiety onto various aryl and heteroaryl halides has been developed, providing cross-coupling yields up to 93%. …
Number of citations: 20 pubs.acs.org
MK Eberle - The Journal of Organic Chemistry, 1996 - ACS Publications
The O-acetyl dieneol 1b, obtained from the Grignard addition of 2-(2-bromoethyl)-1,3-dioxolane to 2,4-hexadienal via 1a, and followed by an acetylation, was treated with maleic …
Number of citations: 2 pubs.acs.org
G Gradnig, A Berger, V Grassberger, AE Stütz… - Tetrahedron letters, 1991 - Elsevier
The reaction of 5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-ido-hexodialdodifuranose, prepared from D-glucofuranurono-6,3-lactone in four highly efficient steps, with the …
Number of citations: 54 www.sciencedirect.com

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